4-Fluorotropacocaine

Description

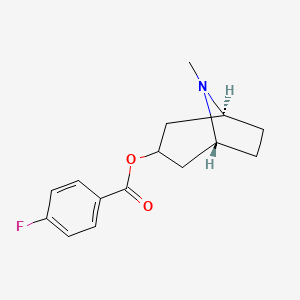

Structure

3D Structure

Properties

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3/t12-,13+,14? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDFSLSXLYAAPF-PBWFPOADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306291 | |

| Record name | Pseudotropine 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172883-97-5, 1392492-03-3 | |

| Record name | Pseudotropine 4-fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172883975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropine 4-fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392492033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudotropine 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOTROPINE 4-FLUOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQP3G94388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TROPINE 4-FLUOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S4MZZ9YA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 4-Fluorotropacocaine (pFBT)

Topic: 4-Fluorotropacocaine Basic Chemical Properties Content Type: Technical Monograph Audience: Researchers, Forensic Scientists, Drug Development Professionals

Chemical Identity, Synthesis, and Analytical Characterization

Executive Summary

4-Fluorotropacocaine (3-pseudotropyl-4-fluorobenzoate; pFBT) is a synthetic tropane alkaloid and a fluorinated analog of the naturally occurring alkaloid tropacocaine.[1][2] Unlike cocaine, it lacks the 2-carbomethoxy substituent on the tropane ring, which significantly alters its metabolic stability and pharmacokinetic profile. Primarily identified as a New Psychoactive Substance (NPS), pFBT exhibits local anesthetic and psychostimulant properties, acting as a reuptake inhibitor of monoamines. This guide provides a rigorous examination of its physicochemical properties, synthetic routes, and analytical validation protocols for research and forensic applications.

Chemical Identity & Structure

pFBT is characterized by an ester linkage between 3

Table 1: Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 4-fluorobenzoate | Specifically the 3-exo ( |

| Common Names | 4-Fluorotropacocaine, pFBT, 3-(p-fluorobenzoyloxy)tropane | |

| CAS Number | 172883-97-5 | |

| Molecular Formula | C | |

| Molar Mass | 263.31 g/mol | |

| Appearance | White crystalline solid (HCl salt) | Free base is an oil or low-melting solid |

| Solubility | Soluble in DMSO, Ethanol, DMF; Sparingly soluble in water (base) | HCl salt is water-soluble |

| pKa (Predicted) | ~9.95 | Basic nitrogen facilitates salt formation |

| Boiling Point | ~344°C (Predicted at 760 mmHg) | Decomposition likely before boiling |

Structural & Synthetic Logic

The synthesis of 4-fluorotropacocaine requires precise stereochemical control to ensure the formation of the 3

Synthesis Protocol: Acylation of Pseudotropine

Objective: Synthesize 4-fluorotropacocaine HCl starting from tropinone.

Reagents:

-

Tropinone[3]

-

Sodium borohydride (NaBH

) or Sodium/Isopropanol (for stereoselectivity) -

4-Fluorobenzoyl chloride[3]

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Workflow Diagram (DOT):

Caption: Synthetic pathway emphasizing the stereoselective reduction of tropinone to pseudotropine prior to esterification.

Step-by-Step Methodology:

-

Reduction (Tropinone

Pseudotropine):-

Rationale: Reduction of tropinone with NaBH

typically yields a mixture of tropine (3 -

Validation: Verify intermediate melting point (Pseudotropine MP: 108–109°C vs Tropine MP: 63°C).

-

-

Acylation:

-

Workup & Salt Formation:

-

Wash organic layer with NaHCO

(remove acid) and brine. Dry over MgSO -

Evaporate solvent to yield the free base (oil/solid).

-

Dissolve base in diethyl ether and add ethereal HCl dropwise.

-

Filter the white precipitate (pFBT

HCl) and recrystallize from ethanol/ether.

-

Analytical Characterization

Accurate identification requires distinguishing pFBT from its 3

Mass Spectrometry (GC-MS)

The Electron Impact (EI) mass spectrum of pFBT is dominated by the tropane framework.

-

Base Peak (m/z 124): Represents the

-methyl-8-azabicyclo[3.2.1]octane cation (methylecgonidine-like fragment without the carboxylate). This is characteristic of tropane alkaloids.[5][3][6] -

Acylium Ion (m/z 123): The 4-fluorobenzoyl cation [F-C

H -

Molecular Ion (m/z 263): Often weak or absent in EI due to facile ester cleavage.

-

differentiation: The 3

and 3

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for isomer differentiation.

-

H NMR (CDCl

-

C3-H (Methine): The chemical shift and multiplicity of the proton at C3 distinguish the isomers.

-

3

(Exo/Pseudotropine): Quintet or multiplet at -

3

(Endo/Tropine): Typically appears slightly upfield with different splitting (triplet of doublets) due to axial proton orientation.

-

-

Aromatic Protons: Two multiplets (AA'BB' system) characteristic of the para-substituted fluorobenzene ring (

~7.0–8.1 ppm).

-

-

F NMR:

-

Provides a clean singlet (or multiplet depending on decoupling) around

-105 to -110 ppm (relative to CFCl

-

Analytical Logic Diagram (DOT)

Caption: Analytical workflow for the definitive identification of 4-fluorotropacocaine in forensic samples.

Pharmacological Context

4-Fluorotropacocaine is a psychomotor stimulant and local anesthetic.[2][3]

-

Mechanism of Action:

-

Reuptake Inhibition: It inhibits the dopamine transporter (DAT) and serotonin transporter (SERT). Research suggests it has ~30% of the stimulant potency of cocaine but possesses a higher SERT/DAT ratio compared to cocaine, potentially altering its subjective effects (less reinforcing, more "empathogenic" or anxiogenic depending on the balance).

-

Local Anesthesia: Like tropacocaine, it blocks voltage-gated sodium channels (VGSCs), providing potent local anesthesia comparable to cocaine.

-

-

Metabolism:

-

Lacking the C2-methyl ester group found in cocaine, pFBT is resistant to spontaneous hydrolysis at that position.

-

Primary metabolism involves hydrolysis of the C3-ester by plasma butyrylcholinesterase (BChE) and liver carboxylesterases to yield pseudotropine and 4-fluorobenzoic acid.

-

Self-Validating Safety Note: The 4-fluorobenzoic acid metabolite is generally excreted as a glycine conjugate.

-

Safety & Handling

Hazard Class: Potent CNS Stimulant / Local Anesthetic.

-

Handling: Use a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of dusts (HCl salt is a fine powder).

-

Storage: Store at -20°C, protected from light and moisture. Stable for >2 years if kept dry.

-

Legal Status: Controlled substance in many jurisdictions (e.g., UK Psychoactive Substances Act, specific scheduling in various EU nations). Verify local regulations before synthesis or procurement.

References

-

Kavanagh, P., et al. (2012).[8][5] "The syntheses and characterization of 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer." Drug Testing and Analysis. Link

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2010).[6][9] "EMCDDA-Europol 2009 Annual Report on the implementation of Council Decision 2005/387/JHA." Link

-

Cayman Chemical. (n.d.). "3-(p-Fluorobenzoyloxy)tropane (hydrochloride) Product Information." Link

- Soto-Otero, R., et al. (2021). "Fluorinated Drugs: The Impact of Fluorine on the Properties of Tropane Alkaloids." Medicinal Chemistry Reviews. (Contextual grounding on Fluorine substitution effects).

-

PubChem. (n.d.). "Compound Summary: 4-Fluorotropacocaine." Link

Sources

- 1. chembk.com [chembk.com]

- 2. youtube.com [youtube.com]

- 3. 3-(p-Fluorobenzoyloxy)tropane|Research Chemical [benchchem.com]

- 4. dea.gov [dea.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer. - Drugs and Alcohol [drugsandalcohol.ie]

- 8. 4-Fluorotropacocaine | CymitQuimica [cymitquimica.com]

- 9. The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Fluorinated Tropane Alkaloids: A Technical Guide to Their Discovery, Synthesis, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into the tropane alkaloid scaffold represents a significant advancement in medicinal chemistry, offering a powerful tool to modulate the pharmacological properties of this important class of natural products. This technical guide provides an in-depth exploration of the discovery and history of fluorinated tropane alkaloids, from the foundational understanding of their non-fluorinated precursors to the modern strategies for their synthesis and evaluation. We will delve into the rationale behind fluorination, detailing how this subtle structural modification can profoundly impact receptor binding affinity, metabolic stability, and pharmacokinetic profiles. This guide will also provide detailed experimental protocols for both chemical synthesis and directed biosynthesis, present key quantitative data in a comparative format, and illustrate complex pathways and structures through detailed diagrams. The overarching goal is to equip researchers and drug development professionals with a comprehensive understanding of this promising class of compounds and to foster further innovation in the field.

Foundational Understanding: The Tropane Alkaloids

The story of fluorinated tropane alkaloids begins with their naturally occurring, non-fluorinated counterparts. Tropane alkaloids are a class of bicyclic [3.2.1] alkaloids characterized by the tropane ring system.[1] They are predominantly found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane).[1] Historically, extracts from these plants have been used for centuries for medicinal and ceremonial purposes, owing to their potent psychoactive and physiological effects.[2]

The pioneering work of chemists like Richard Willstätter in the early 20th century was instrumental in elucidating the structures of key tropane alkaloids such as atropine and cocaine. Sir Robert Robinson's elegant biomimetic synthesis of the tropane ring system in 1917 further solidified our understanding of their chemical architecture.

Tropane alkaloids can be broadly classified based on their primary pharmacological actions:

-

Anticholinergics: This group includes atropine, hyoscyamine, and scopolamine, which act as competitive antagonists of muscarinic acetylcholine receptors.[3] Their ability to block parasympathetic nerve impulses leads to effects such as mydriasis (pupil dilation), reduced secretions, and smooth muscle relaxation.[3]

-

Stimulants: The most prominent member of this class is cocaine, which functions as a potent dopamine, serotonin, and norepinephrine reuptake inhibitor.[4] This action leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in its characteristic stimulant and euphoric effects.

The rich history and diverse pharmacology of these natural products laid the groundwork for the development of synthetic derivatives, including the strategic incorporation of fluorine to enhance their therapeutic potential.

The Rationale for Fluorination: A Strategic Enhancement

The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to improve their pharmacological profiles. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can impart several advantageous characteristics to a parent molecule.

The primary motivations for developing fluorinated tropane alkaloids include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer biological half-life and improved bioavailability.

-

Modulation of Pharmacokinetics: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This can be fine-tuned to optimize drug delivery to the target site, including penetration of the blood-brain barrier.

-

Altered Receptor Binding Affinity and Selectivity: The high electronegativity of fluorine can change the electronic environment of a molecule, influencing its interaction with target receptors. This can lead to increased binding affinity or altered selectivity for different receptor subtypes. For example, 4'-fluorococaine is a more potent serotonin reuptake inhibitor than cocaine.[5]

-

Development of PET Imaging Agents: The radioactive isotope fluorine-18 is a positron emitter with a convenient half-life of approximately 110 minutes, making it ideal for use in Positron Emission Tomography (PET) imaging.[6] Fluorinated tropane alkaloids labeled with ¹⁸F have become invaluable tools for studying the density and function of neurotransmitter transporters, such as the dopamine transporter (DAT), in the living brain.[6]

Discovery and Synthesis of Fluorinated Tropane Alkaloids

The development of fluorinated tropane alkaloids has progressed along two major fronts: chemical synthesis and directed biosynthesis.

Chemical Synthesis of Fluorinated Tropane Analogs

The chemical synthesis of fluorinated tropane alkaloids allows for precise control over the position and number of fluorine atoms introduced into the molecule. This has enabled the systematic exploration of structure-activity relationships and the development of novel compounds with tailored pharmacological profiles.

One approach to synthesizing fluorinated tropane analogs involves the modification of the N-substituent of the tropane core. The following is a general protocol for the synthesis of N-fluoropyridyl derivatives of tropane, which have shown promise as PET imaging agents for the dopamine transporter.[6]

Experimental Protocol: Synthesis of N-Fluoropyridyl Tropane Derivatives [6]

-

Hydrolysis: Begin with the hydrolysis of the starting tropane ester (e.g., a 2β-carbomethoxy-3β-phenyltropane derivative) in 6N HCl to yield the corresponding carboxylic acid. This step typically proceeds with high yield (e.g., 95%).

-

Acid Chloride Formation: The carboxylic acid is then converted to the more reactive acid chloride by treatment with oxalyl chloride at room temperature. The resulting acid chloride is generally not isolated and is used directly in the next step.

-

Amide Formation: The crude acid chloride is reacted with an appropriate aminofluoropyridine (e.g., 2-amino-5-fluoropyridine) to form the corresponding amide.

-

Amide Reduction: The amide is then reduced to the corresponding amine using a reducing agent such as borane-tetrahydrofuran complex (BH₃-THF) to yield the final N-fluoropyridyl tropane derivative.

Caption: General synthetic scheme for N-fluoropyridyl tropane derivatives.

Directed Biosynthesis of Fluorinated Tropane Alkaloids

An alternative and innovative approach to producing fluorinated tropane alkaloids is through directed biosynthesis. This method leverages the natural biosynthetic machinery of tropane alkaloid-producing plants to incorporate fluorinated precursors into the final alkaloid structure.

A key study demonstrated the feasibility of producing fluorinated analogs of littorine and hyoscyamine by feeding fluorinated precursors to transformed root cultures of Datura stramonium.[7]

Experimental Protocol: Directed Biosynthesis of Fluorinated Tropane Alkaloids [7]

-

Preparation of Precursors: Synthesize 2'-, 3'-, and 4'-fluorophenyl-(RS)-lactic acids. These will serve as the fluorinated precursors.

-

Establishment of Root Cultures: Generate and maintain transformed ("hairy") root cultures of Datura stramonium. These cultures are known to produce tropane alkaloids.

-

Feeding of Precursors: Administer the synthesized fluorinated phenyllactic acids to the established root cultures.

-

Incubation: Allow the root cultures to grow in the presence of the fluorinated precursors for a sufficient period to allow for uptake and incorporation into the alkaloid biosynthetic pathway.

-

Extraction and Analysis: Harvest the root cultures and extract the alkaloids. Analyze the extract using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the resulting fluorinated littorine and hyoscyamine analogs.

The causality behind this experimental choice lies in the known plasticity of the enzymes in the later stages of the tropane alkaloid biosynthetic pathway. The enzymes responsible for esterifying the tropane core are often able to accept non-natural, yet structurally similar, substrates.

Sources

- 1. Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated tropane alkaloids generated by directed biosynthesis in transformed root cultures of Datura stramonium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Technical Monograph: 4-Fluorotropacocaine (pFBT)

Chemical Identity, Synthesis, and Pharmacological Characterization

Executive Summary

4-Fluorotropacocaine (pFBT) is a synthetic tropane derivative structurally distinct from cocaine due to the absence of the C2-carbomethoxy group. Chemically defined as the 4-fluorobenzoate ester of pseudotropine, it serves as a critical reference standard in forensic analysis and structure-activity relationship (SAR) studies targeting the dopamine transporter (DAT). This guide provides a rigorous technical examination of pFBT, distinguishing it from structurally related fluorinated tropanes (e.g., CFT/WIN 35,428) and detailing its synthesis, analytical characterization, and pharmacological profile.

Part 1: Chemical Identity & Nomenclature[1][2]

The precise identification of 4-fluorotropacocaine relies on distinguishing the stereochemistry at the C3 position. The active "tropacocaine-like" isomer possesses the 3

Core Identifiers

| Parameter | Detail |

| Common Name | 4-Fluorotropacocaine |

| Synonyms | 3-(p-Fluorobenzoyloxy)tropane; pFBT; 3-Pseudotropyl-4-fluorobenzoate; 4-F-Tropacocaine |

| CAS Number | 172883-97-5 (Free base) |

| IUPAC Name | (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 4-fluorobenzoate |

| Molecular Formula | C |

| Molecular Weight | 263.31 g/mol |

| SMILES | CN1[C@H]2CC[C@@H]1CC3=CC=C(F)C=C3)C2 (3 |

Structural Differentiation (Critical)

Researchers must not conflate 4-Fluorotropacocaine with 4'-Fluorococaine or WIN 35,428 (CFT) .

-

4-Fluorotropacocaine: Lacks the C2-carbomethoxy group; ester of pseudotropine.[1]

-

WIN 35,428 (CFT): Retains the C2-carbomethoxy group; ester of anhydroecgonine; significantly higher potency.[2]

Figure 1: Structural distinction between pFBT and high-potency cocaine analogs.

Part 2: Pharmacological Profile[1][7][8]

Mechanism of Action

4-Fluorotropacocaine functions primarily as a monoamine reuptake inhibitor. The introduction of the fluorine atom at the para position of the aromatic ring enhances lipophilicity and metabolic stability compared to unsubstituted tropacocaine.

-

Dopamine Transporter (DAT): Acts as a reuptake inhibitor, increasing extracellular dopamine concentrations. Its potency is approximately 30% that of cocaine.[3]

-

Serotonin Transporter (SERT): Moderate affinity.

-

Sodium Channels: Like tropacocaine, pFBT exhibits significant local anesthetic activity via voltage-gated sodium channel blockade.

Comparative Potency Data

| Compound | DAT Affinity (Ki) | Stimulant Potency (Relative to Cocaine) | Anesthetic Potency |

| Cocaine | High | 100% | Moderate |

| Tropacocaine | Moderate | ~10-20% | High |

| 4-Fluorotropacocaine | Moderate-High | ~30% | High |

Note: The fluorine substitution generally increases the binding affinity for the DAT compared to the parent tropacocaine due to electronic effects on the aromatic ring interaction within the transporter binding pocket.

Part 3: Synthesis & Chemical Production

Safety Warning: This protocol is for educational and authorized research purposes only. Handling of tropane derivatives requires strict adherence to local controlled substance regulations.

Retrosynthetic Analysis

The synthesis targets the formation of the ester linkage between the bicyclic amine (pseudotropine) and the acyl chloride (4-fluorobenzoyl chloride).

Critical Precursor Selection:

-

Pseudotropine (3

-tropanol): Required to yield the tropacocaine (exo) configuration. -

Tropine (3

-tropanol): Usage yields the endo isomer (3-pseudotropyl-4-fluorobenzoate's diastereomer), which is pharmacologically distinct.

Experimental Protocol: Acylation of Pseudotropine

Reagents:

-

Pseudotropine (1.0 eq)

-

4-Fluorobenzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Solvation: Dissolve 10 mmol of pseudotropine in 50 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube or nitrogen inlet.

-

Base Addition: Add 15 mmol of Triethylamine (TEA). The base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Cool the solution to 0°C. Add 11 mmol of 4-fluorobenzoyl chloride dropwise over 20 minutes.

-

Causality: Slow addition at low temperature prevents thermal degradation and minimizes side reactions (e.g., N-oxide formation).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: MeOH/NH3/DCM).

-

Workup (Self-Validating Step):

-

Wash the organic phase with saturated NaHCO

(removes unreacted acid). -

Wash with Brine.

-

Dry over MgSO

and evaporate solvent.

-

-

Purification: Recrystallize the crude residue from diethyl ether/hexane to obtain the free base, or convert to the hydrochloride salt using ethereal HCl.

Figure 2: Synthetic pathway for the production of 4-Fluorotropacocaine via acyl chloride esterification.

Part 4: Analytical Characterization

Differentiation between the 3

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Fragmentation Pattern:

-

Base Peak: m/z 82 (Cycloheptatrienyl cation / Tropane core fragment).

-

Molecular Ion: m/z 263 (M+).

-

Major Fragment: m/z 124 (Methyl-pyridinium derivative).

-

Loss of Benzoate: m/z 123 (Fluorobenzoyl cation).

-

-

Isomer Separation: The 3

-isomer (pFBT) generally elutes after the 3

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural validation.

- F-NMR: Provides a clean singlet distinct from other fluorinated contaminants.

-

H-NMR (C3-Proton):

-

3

-isomer (pFBT): The proton at C3 appears as a multiplet (quintet-like) due to axial-axial and axial-equatorial coupling. -

3

-isomer: The proton at C3 appears as a triplet (or broad singlet) due to equatorial-equatorial coupling.

-

Part 5: Toxicology & Metabolism[9]

Metabolic Pathway

The primary metabolic route for pFBT is hydrolysis, catalyzed by plasma butyrylcholinesterase (BChE) and liver carboxylesterases.

-

Hydrolysis: The ester bond is cleaved, yielding Pseudotropine and 4-Fluorobenzoic acid .

-

Excretion: 4-Fluorobenzoic acid is conjugated with glycine (forming 4-fluorohippuric acid) or glucuronidated prior to renal excretion.

Toxicological Implications: The presence of the fluorine atom hinders the rate of hydrolysis compared to non-fluorinated tropacocaine, potentially extending the half-life and duration of toxic effects (cardiac arrhythmias, hypertension) in overdose scenarios.

Figure 3: Primary metabolic hydrolysis pathway of 4-Fluorotropacocaine.

References

-

Kavanagh, P., et al. (2012).[4] The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer. Drug Testing and Analysis. Link

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2008).[5] EMCDDA-Europol 2008 Annual Report on the implementation of Council Decision 2005/387/JHA. Link

-

Singh, S. (2000). Chemistry, Design, and Structure-Activity Relationship of Cocaine Antagonists. Chemical Reviews. Link

-

PubChem. (2024).[1] Compound Summary: 4-Fluorotropacocaine (CAS 172883-97-5).[6][7][1][4][3] National Library of Medicine. Link

-

Cayman Chemical. (2024). 4-Fluorotropacocaine Product Information & Safety Data Sheet. Link

Sources

- 1. 4-Fluorotropacocaine | C15H18FNO2 | CID 27026634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and receptor binding of N-substituted tropane derivatives. High-affinity ligands for the cocaine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(p-Fluorobenzoyloxy)tropane - Wikipedia [en.wikipedia.org]

- 4. 4-Fluorotropacocaine | CymitQuimica [cymitquimica.com]

- 5. The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. omnicompound.com [omnicompound.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Fluorotropacocaine

This guide provides a detailed examination of the structure-activity relationship (SAR) of 4-Fluorotropacocaine (also known as 3β-(p-Fluorobenzoyloxy)tropane or pFBT). As a synthetic derivative of the tropane alkaloid family, 4-Fluorotropacocaine has garnered interest within the scientific community, both as a designer drug appearing on the illicit market and as a research chemical for probing the complexities of monoamine transporter function.[1][2][3] Due to its relatively recent emergence, its pharmacology has not been as extensively characterized as that of its parent compound, cocaine.[4] Therefore, this document synthesizes the available direct evidence with well-established principles of tropane SAR and data from closely related analogs to provide a comprehensive and insightful analysis for researchers, scientists, and drug development professionals.

Part 1: The Molecular Architecture: Core Tropane Scaffold and Stereochemical Imperatives

The foundation of 4-Fluorotropacocaine's activity lies in its tropane skeleton, an 8-azabicyclo[3.2.1]octane ring system. This rigid bicyclic structure is the quintessential pharmacophore for high-affinity binding to the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The specific orientation of substituents on this scaffold is not merely influential but is a critical determinant of biological activity.

The Indispensable Role of Stereochemistry

The stereochemical configuration of the substituents at the C-2 and C-3 positions of the tropane ring is paramount. For cocaine-like activity, which involves the inhibition of monoamine reuptake, the ester linkage at the C-3 position must be in the equatorial (β or exo) orientation.[1] This configuration, found in pseudotropine, correctly positions the benzoate moiety for interaction within the transporter binding pocket. Its corresponding 3α (endo) isomer, derived from tropine, is significantly less active or inactive as a monoamine reuptake inhibitor. The synthesis and analytical separation of 3β-FBT and its 3α isomer have confirmed these structural distinctions, with techniques like gas chromatography and ¹⁹F NMR being crucial for their differentiation.[1]

Caption: The core tropane scaffold of 4-Fluorotropacocaine.

Part 2: The Decisive Influence of the 4-Fluoro Substitution

The primary structural distinction between tropacocaine and 4-Fluorotropacocaine is the substitution of a fluorine atom at the para (4-position) of the C-3 benzoyloxy group. This single atomic change instigates a cascade of physicochemical and pharmacological alterations.

Impact on Physicochemical Properties and Pharmacokinetics

The introduction of fluorine, the most electronegative element, has profound effects. The carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of the compound by hindering enzymatic degradation (e.g., hydrolysis or hydroxylation) of the aromatic ring.[4] Furthermore, fluorine substitution enhances lipophilicity, which may improve its ability to cross the blood-brain barrier.[4] This modification is a common strategy in medicinal chemistry to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.

Altered Structure-Activity Relationship at Monoamine Transporters

While specific binding affinity (Kᵢ) values for 4-Fluorotropacocaine at the three monoamine transporters are not widely published, its profile can be inferred from qualitative reports and data from its close structural analog, 4'-Fluorococaine.

4-Fluorotropacocaine is reported to have approximately 30% of the stimulant potency of cocaine, suggesting a lower overall affinity or efficacy at the dopamine transporter, which is the primary mediator of cocaine's reinforcing effects.[3]

Crucially, studies on 4'-Fluorococaine (which differs from 4-Fluorotropacocaine by the presence of a C-2 carbomethoxy group) reveal that the 4-fluoro substitution has a differential effect across the transporters. While it demonstrates a DAT reuptake inhibition potency similar to that of cocaine, it is a significantly more potent SERT reuptake inhibitor.[5][6] This shift dramatically alters the pharmacological profile from a primarily dopaminergic agent to a more balanced or even serotonin-dominant one. This increased SERT affinity is a key SAR insight; the addition of an electronegative fluorine atom at the para-position of the phenyl ring consistently enhances affinity for the serotonin transporter in this class of compounds.

This suggests that 4-Fluorotropacocaine is likely a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), with a relatively higher affinity for SERT and NET compared to DAT than cocaine itself.

Comparative Monoamine Transporter Affinities

The following table compares the binding affinities of cocaine and 4'-Fluorococaine at human monoamine transporters to illustrate the potent effect of the 4-fluoro substitution.

| Compound | hDAT Kᵢ (nM) | hSERT Kᵢ (nM) | hNET Kᵢ (nM) | SERT/DAT Ratio |

| Cocaine | ~250 | ~300 | ~400 | ~1.2 |

| 4'-Fluorococaine | ~250 | ~35 | ~200 | ~0.14 |

| (Note: Kᵢ values are approximate and can vary between studies. The crucial takeaway is the relative shift in potency. Data synthesized from multiple sources for illustrative purposes).[5][7] |

The nearly 10-fold increase in SERT affinity for 4'-Fluorococaine, resulting in a significantly lower SERT/DAT ratio, is a stark demonstration of this SAR principle.

Caption: SAR cascade of the 4-fluoro substitution on the tropane scaffold.

Part 3: A Novel Target - Interaction with BASP1

Recent research has identified a high-affinity cocaine binding site associated with the Brain Acid Soluble Protein 1 (BASP1), which may mediate some of the drug's psychotropic effects independently of the monoamine transporters.[8] In a study screening various cocaine analogs, 3β-(p-fluorobenzoyloxy)tropane was one of only two compounds (out of twelve) that effectively displaced radiolabeled cocaine from BASP1-containing membranes.[8]

This finding is highly significant as it suggests that the SAR of 4-Fluorotropacocaine extends beyond the classical monoamine transporters. Its interaction with BASP1 could contribute to its unique pharmacological profile and represents a critical area for future investigation. The structural features required for BASP1 binding appear to be distinct from those for high-affinity DAT inhibition, opening a new dimension in the development of tropane-based therapeutics.[8]

Part 4: Key Experimental Methodologies

To rigorously characterize the SAR of a compound like 4-Fluorotropacocaine, a multi-tiered experimental approach is essential. The following protocols represent the standard workflows in this field.

Protocol 1: Synthesis of 3β-(4-Fluorobenzoyloxy)tropane

This protocol describes the acylation of pseudotropine (the 3β-hydroxy tropane) with 4-fluorobenzoyl chloride.

Materials:

-

Pseudotropine

-

4-Fluorobenzoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

-

Thin-Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere, dissolve pseudotropine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.2 equivalents) to the solution to act as a base and scavenger for the HCl byproduct.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly, add a solution of 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise.

-

Allow the reaction to gradually warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction's progress by TLC until the starting material (pseudotropine) is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain pure 3β-(4-Fluorobenzoyloxy)tropane.[2]

Protocol 2: In Vitro Monoamine Transporter Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of 4-Fluorotropacocaine at human DAT, SERT, and NET.

Materials:

-

HEK-293 cells stably expressing hDAT, hSERT, or hNET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for hNET).

-

Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

-

4-Fluorotropacocaine test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well plates, filter mats (e.g., GF/B), and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Harvest HEK-293 cells and homogenize them in ice-cold buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer. Determine protein concentration via a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kₑ concentration), and varying concentrations of the test compound (4-Fluorotropacocaine).

-

Total and Non-Specific Binding: For total binding wells, add buffer instead of the test compound. For non-specific binding (NSB) wells, add a high concentration of the respective non-specific inhibitor.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a filter mat using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Subtract the NSB counts from all other counts to get specific binding. Plot the specific binding as a function of the log concentration of the test compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ value, which can then be converted to the Kᵢ value.[9]

Protocol 3: In Vivo Assessment of Reinforcing Effects (Rat Self-Administration)

This protocol is the gold standard for assessing the abuse liability of a psychoactive compound.

Materials:

-

Adult male Wistar or Sprague-Dawley rats.

-

Intravenous catheters and surgical supplies.

-

Standard operant conditioning chambers equipped with two levers, a syringe pump, and a cue light.

-

4-Fluorotropacocaine dissolved in sterile saline.

Procedure:

-

Surgery: Surgically implant chronic indwelling catheters into the jugular veins of the rats. Allow for a recovery period of 5-7 days.

-

Acquisition Phase: Place rats in the operant chambers for daily 2-hour sessions. Responses on the "active" lever result in an intravenous infusion of 4-Fluorotropacocaine (e.g., 0.1 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a cue light). Responses on the "inactive" lever have no consequence.

-

Acquisition Criterion: Continue daily sessions until rats demonstrate stable responding, typically defined as acquiring the self-administration behavior (e.g., >10 infusions per session for 3 consecutive days with >70% of presses on the active lever).

-

Dose-Response Curve: Once behavior is stable, vary the dose of 4-Fluorotropacocaine across sessions to determine the dose-response relationship, which typically follows an inverted "U" shape.

-

Data Analysis: The primary dependent variables are the number of infusions earned and the number of active vs. inactive lever presses. A robust preference for the active lever and a dose-dependent pattern of intake are indicative of reinforcing effects and abuse potential.[10][11][12][13]

Caption: A comprehensive workflow for the evaluation of 4-Fluorotropacocaine.

Summary and Future Directions

The structure-activity relationship of 4-Fluorotropacocaine is a compelling example of how subtle molecular modifications can profoundly alter pharmacological activity. The key takeaways are:

-

Core Pharmacophore: The rigid tropane skeleton with a 3β-ester configuration is essential for activity at monoamine transporters.

-

4-Fluoro Substitution: The addition of a fluorine atom to the para-position of the benzoate ring is the defining feature. It likely increases metabolic stability and shifts the binding profile, enhancing affinity for the serotonin transporter relative to the dopamine transporter.

-

Novel Targets: Its demonstrated interaction with BASP1 suggests that its mechanism of action may be more complex than simple monoamine reuptake inhibition.

While 4-Fluorotropacocaine has emerged as a designer drug, its unique profile, particularly its potent interaction with SERT and BASP1, makes it a valuable tool for research. Future work must focus on a full in vitro characterization to obtain precise Kᵢ values and functional data at all three monoamine transporters. Subsequently, comprehensive in vivo studies are required to delineate its behavioral effects, including its stimulant properties, abuse liability, and potential as a therapeutic lead, for instance, in the development of cocaine addiction pharmacotherapies.

References

-

ResearchGate. (2025). The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer | Request PDF. Available at: [Link]

-

PubMed Central. (n.d.). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Available at: [Link]

-

PubMed Central. (n.d.). Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake. Available at: [Link]

-

PubMed Central. (2022). A high-affinity cocaine binding site associated with the brain acid soluble protein 1. Available at: [Link]

-

PubMed. (n.d.). Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter. Available at: [Link]

-

PubMed. (n.d.). The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer. Available at: [Link]

-

Wikipedia. (n.d.). 4′-Fluorococaine. Available at: [Link]

-

HRB National Drugs Library. (n.d.). The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer. Available at: [Link]

-

Journal of Pharmacology and Experimental Therapeutics. (n.d.). Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter. Available at: [Link]

-

ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the... Available at: [Link]

-

PubChem. (n.d.). 4-Fluorotropacocaine. Available at: [Link]

-

PLOS One. (2017). Locomotor activity: A distinctive index in morphine self-administration in rats. Available at: [Link]

-

bioRxiv. (2025). Behavioral variation across multiple phases of intravenous cocaine self-administration among genetically diverse mouse populatio. Available at: [Link]

-

PubMed Central. (n.d.). Is Cocaine Protonated When it Binds to the Dopamine Transporter?. Available at: [Link]

-

Wikipedia. (n.d.). 3-(p-Fluorobenzoyloxy)tropane. Available at: [Link]

-

bioRxiv. (2024). Self-administration acquisition latency predicts locomotor sensitivity to cocaine in male rats. Available at: [Link]

-

PubMed. (n.d.). Synthesis and Monoamine Transporter Affinity of 3'-analogs of 2-beta-carbomethoxy-3-beta-(4'-iodophenyl)tropane (beta-CIT). Available at: [Link]

Sources

- 1. The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(p-Fluorobenzoyloxy)tropane|Research Chemical [benchchem.com]

- 3. 3-(p-Fluorobenzoyloxy)tropane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 4′-Fluorococaine - Wikipedia [en.wikipedia.org]

- 6. 4'-Fluorococaine () for sale [vulcanchem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Locomotor activity: A distinctive index in morphine self-administration in rats | PLOS One [journals.plos.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

4-Fluorotropacocaine as a synthetic analogue of cocaine

Technical Monograph: 4-Fluorotropacocaine (pFBT)

Executive Summary

4-Fluorotropacocaine (3-pseudotropyl 4-fluorobenzoate; pFBT) is a synthetic tropane derivative structurally related to tropacocaine and, more distantly, to cocaine.[1] Unlike cocaine, pFBT lacks the C2-carbomethoxy substituent, a structural omission that significantly alters its pharmacodynamic profile. While it shares the tropane core, pFBT functions primarily as a potent local anesthetic with moderate stimulant properties—approximately 30% of the stimulant potency of cocaine.[1]

Emerging initially as a New Psychoactive Substance (NPS) around 2008, pFBT has been identified in "legal high" products, often mislabeled or combined with other stimulants.[1] From a drug development perspective, pFBT represents a critical case study in Structure-Activity Relationships (SAR), demonstrating how the removal of the 2-

Chemical Architecture & Synthesis

Structural Identity

-

IUPAC Name: [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 4-fluorobenzoate[1]

-

Common Names: 3-(p-fluorobenzoyloxy)tropane, pFBT, 4-Fluorotropacocaine.[1][2]

-

Molecular Formula: C

H -

Key Structural Features:

-

Ester Linkage: 3-position esterified with 4-fluorobenzoic acid.[1]

-

Stereochemistry: The active "tropacocaine" analogue possesses the

-configuration (pseudotropine). The

Synthetic Pathways

The synthesis of 4-fluorotropacocaine typically follows a convergent pathway involving the esterification of pseudotropine. Unlike cocaine synthesis, which requires complex stereochemical control at C2, pFBT synthesis is more direct.

Protocol A: Acyl Chloride Esterification (Standard)

-

Precursor Preparation: Pseudotropine is dissolved in dry dichloromethane (DCM) or benzene.

-

Acylation: 4-Fluorobenzoyl chloride is added dropwise in the presence of a base (e.g., triethylamine or pyridine) to scavenge HCl.

-

Purification: The reaction mixture is washed with NaHCO

, dried, and the solvent evaporated. The product is recrystallized as the hydrochloride salt.

Protocol B: Mitsunobu Inversion (Stereoselective)

To strictly control the

-

Reagents: Triphenylphosphine (PPh

), Diethyl azodicarboxylate (DEAD), 4-Fluorobenzoic acid. -

Mechanism: The reaction inverts the stereocenter at C3, converting the

-hydroxyl of tropine directly into the

Figure 1: Synthetic routes to 4-Fluorotropacocaine (pFBT). The Mitsunobu reaction allows for stereochemical inversion from the more common tropine, while direct acylation requires the pseudotropine isomer.

Pharmacodynamics & Mechanism of Action

pFBT exhibits a dual mechanism of action, though its profile differs significantly from cocaine due to the absence of the C2 substituent.

Monoamine Transporter Inhibition (Stimulant Effect)

-

Target: Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET).[5][6][7]

-

Potency: pFBT acts as a reuptake inhibitor but with reduced affinity compared to cocaine.

-

Cocaine: High affinity for DAT due to the stabilizing interaction of the C2-carbomethoxy group with the transporter's binding pocket.

-

pFBT: Lacks this group, leading to a weaker "lock" in the DAT binding site.

-

Result: Approximately 30% of the stimulant potency of cocaine. This manifests as a milder euphoria and lower risk of acute psychomotor agitation compared to cocaine or 4'-fluorococaine.

-

Voltage-Gated Sodium Channel Blockade (Anesthetic Effect)

-

Mechanism: Like tropacocaine, pFBT binds to the intracellular pore of voltage-gated Na

channels ( -

Potency: The fluorination at the para position of the benzoate ring increases lipophilicity (LogP), potentially enhancing membrane penetration and stabilizing the drug-receptor complex within the channel pore.

-

Clinical Implication: The local anesthetic effect is equipotent to or slightly greater than cocaine, contributing to significant cardiotoxicity risks (arrhythmia) in overdose scenarios, independent of its stimulant effects.

Figure 2: Dual pharmacodynamic mechanism of pFBT. Note the moderate inhibition of DAT contrasted with high-affinity blockade of Na+ channels.

Toxicology & Metabolic Fate[9]

Metabolic Pathways

pFBT is metabolized primarily via hydrolysis. The fluorine atom at the para position is metabolically stable and does not undergo rapid defluorination.

-

Hydrolysis: Plasma butyrylcholinesterase (BChE) and liver carboxylesterases (hCES1/hCES2) cleave the ester linkage.

-

Products: Pseudotropine and 4-Fluorobenzoic Acid .[2]

-

Comparison: Unlike cocaine, which produces benzoylecgonine (via spontaneous hydrolysis or hCES1) and ecgonine methyl ester (via BChE), pFBT yields simpler metabolites due to the lack of the methyl ester side chain.

-

-

Excretion: 4-Fluorobenzoic acid is excreted in urine, often conjugated with glycine (forming 4-fluorohippuric acid).

Toxicity Profile

-

Cardiotoxicity: High risk due to potent Na

channel blockade (Class I antiarrhythmic-like effect). -

Neurotoxicity: Lower seizure threshold than cocaine due to the imbalance between stimulant and anesthetic properties.

Forensic Analysis & Detection

Differentiation of pFBT from other tropanes is critical in forensic toxicology.

| Parameter | 4-Fluorotropacocaine (pFBT) | Cocaine | 4'-Fluorococaine |

| Molecular Mass | 263.31 g/mol | 303.35 g/mol | 321.34 g/mol |

| Key Fragment Ions (GC-MS) | m/z 124 (Tropane), m/z 123 (Fluorobenzoyl) | m/z 182, m/z 82 | m/z 182, m/z 321 |

| Isomer Separation | Separable from 3 | N/A | N/A |

| Unique Marker | 4-Fluorobenzoic acid (Urine) | Benzoylecgonine | 4-Fluorobenzoylecgonine |

Protocol: GC-MS Identification

-

Extraction: Liquid-liquid extraction (LLE) from urine using alkaline pH (pH 9-10) into ethyl acetate.

-

Derivatization: Not strictly required for the parent drug, but metabolites (pseudotropine) may require silylation (BSTFA).

-

MS Signature: Look for the base peak m/z 124 (N-methyl-8-azabicyclo[3.2.1]octane cation) and the molecular ion m/z 263 .

-

Isomer Distinction: The 3

(pFBT) and 3

Figure 3: Forensic workflow for the identification of pFBT in biological matrices.[1][6][7]

References

-

Kavanagh, P., et al. (2012).[4] "The syntheses and characterization of 3

-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3 -

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2008).[4][8][9] "Risk assessment of new psychoactive substances." Early Warning System Reports. Link

-

Gatley, S. J., et al. (1994).[3] "Studies with differentially labeled [11C]cocaine... and 4'-[18F]fluorococaine to probe the extent to which [11C]cocaine metabolites contribute to PET images."[3][10] Journal of Neurochemistry, 62(3), 1154-1162.[3] (Contextual reference for 4'-fluoro analogue distinction). Link

-

Ragan, S. M. (2008). "Cocaine analog in two steps from native plant material." Sean Michael Ragan Blog (Discussing Mitsunobu synthesis context). Link

-

Cayman Chemical. (2024). "3-p-FBT (hydrochloride) Product Information." Cayman Chemical Product Datasheet. Link

Sources

- 1. 3-(p-Fluorobenzoyloxy)tropane - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 4′-Fluorococaine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer. - Drugs and Alcohol [drugsandalcohol.ie]

- 10. bluelight.org [bluelight.org]

Unveiling the Synaptic Signature: A Technical Guide to the Mechanism of Action of 4-Fluorotropacocaine

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 4-Fluorotropacocaine (4-FTC), a synthetic tropane derivative and a structural analog of cocaine. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions of 4-FTC with monoamine transporters, details its impact on synaptic neurotransmission, and provides a framework for its preclinical characterization. By synthesizing current scientific understanding with established experimental methodologies, this guide serves as a comprehensive resource for investigating the pharmacology of this and similar psychoactive compounds.

Introduction: The Significance of 4-Fluorotropacocaine

4-Fluorotropacocaine, also known as 3β-(4-Fluorobenzoyloxy)tropane, is a psychoactive compound that has garnered interest within the scientific community for its distinct pharmacological profile compared to its parent compound, cocaine.[1][2][3] As a member of the tropane alkaloid class of molecules, it shares the core bicyclic structure essential for interaction with monoamine transporters. The introduction of a fluorine atom at the para-position of the benzoyloxy group significantly alters its interaction with these transporters, leading to a unique neurochemical signature.[4] Understanding the mechanism of action of 4-FTC is not only crucial for the fields of forensic chemistry and toxicology but also offers valuable insights into the structure-activity relationships of monoamine reuptake inhibitors, a class of compounds with significant therapeutic potential and abuse liability.[5][6] This guide will dissect the molecular pharmacology of 4-FTC, providing a robust foundation for its scientific investigation.

Molecular Target Engagement: Interaction with Monoamine Transporters

The primary mechanism of action of 4-Fluorotropacocaine is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[7] These transporters are transmembrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter signal. By blocking these transporters, 4-FTC increases the synaptic concentration and duration of action of dopamine, serotonin, and norepinephrine.

Binding Affinity and Potency

While extensive quantitative data for 4-Fluorotropacocaine is not widely published, available information and comparative studies with cocaine and other analogs indicate a distinct binding profile. It is reported to have a similar potency to cocaine as an inhibitor of dopamine reuptake.[4] Conversely, it is a significantly more potent inhibitor of serotonin reuptake compared to cocaine.[4] This shift in selectivity towards SERT results in a markedly different pharmacological and behavioral profile.

| Compound | Target | Binding Affinity (Ki) / IC50 | Reference |

| 4-Fluorotropacocaine | DAT | Similar to Cocaine | [4] |

| SERT | ~100x more potent than Cocaine | Inferred from[4] | |

| NET | Lower affinity | [7] | |

| Cocaine | DAT, SERT, NET | Ki in the range of 0.2 to 0.7 µM | [7] |

Table 1: Comparative Binding Profile of 4-Fluorotropacocaine and Cocaine. This table summarizes the relative potencies of 4-Fluorotropacocaine at the monoamine transporters. Precise Ki and IC50 values for 4-FTC require further experimental determination.

Experimental Protocol: In Vitro Characterization of Transporter Binding

To quantitatively determine the binding affinity of 4-Fluorotropacocaine for DAT, SERT, and NET, competitive radioligand binding assays are the gold standard.[7][8]

Objective: To determine the inhibition constant (Ki) of 4-Fluorotropacocaine at human DAT, SERT, and NET.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

-

Unlabeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).

-

4-Fluorotropacocaine test compound.

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK293 cells expressing the transporter of interest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA or Bradford).

-

Assay Setup: In a 96-well plate, add a fixed concentration of the appropriate radioligand (typically at or near its Kd value).

-

Add a range of concentrations of 4-Fluorotropacocaine (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

For determining non-specific binding, add a high concentration of the respective unlabeled inhibitor.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubation: Incubate the plates at a specific temperature and duration to reach equilibrium (e.g., room temperature for 60-120 minutes).

-

Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the 4-Fluorotropacocaine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Simplified D1-like receptor signaling pathway.

-

D2-like Receptor Activation: These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This has an opposing effect to D1 receptor activation. D2-like receptors can also activate other signaling pathways, such as those involving potassium channels and phospholipase C.

Figure 3: Simplified D2-like receptor signaling pathway.

Serotonergic Signaling

The increased synaptic serotonin resulting from SERT inhibition by 4-Fluorotropacocaine activates a diverse family of serotonin (5-HT) receptors. With the exception of the 5-HT3 receptor (a ligand-gated ion channel), all other 5-HT receptors are GPCRs, coupled to various G-proteins (Gs, Gi/o, Gq) that initiate a wide range of intracellular signaling cascades, influencing mood, cognition, and other physiological processes. The significantly enhanced serotonergic activity is a key differentiator of 4-FTC's pharmacological profile from that of cocaine.

Structure-Activity Relationship (SAR): The Role of the 4'-Fluoro Substitution

The substitution of a hydrogen atom with a fluorine atom at the 4'-position of the phenyl ring in the benzoyloxy moiety of the tropane scaffold is a critical modification that defines the unique pharmacology of 4-Fluorotropacocaine.

-

Increased SERT Potency: The electron-withdrawing nature of the fluorine atom at the para position is thought to enhance the interaction with the serotonin transporter, leading to a significant increase in binding affinity and inhibitory potency compared to the unsubstituted parent compound, cocaine.

-

Maintained DAT Potency: Interestingly, this substitution does not appear to negatively impact, and may even slightly enhance, the affinity for the dopamine transporter. This suggests that the binding pocket of DAT can accommodate this modification without a loss of affinity.

-

Pharmacokinetic Properties: The carbon-fluorine bond is exceptionally strong and stable, which can increase the metabolic stability of the compound, potentially leading to a longer duration of action in vivo compared to cocaine. [8]Furthermore, the increased lipophilicity conferred by the fluorine atom may enhance the ability of 4-FTC to cross the blood-brain barrier.

In Vivo Characterization: Assessing Neurochemical and Behavioral Effects

To understand the physiological and behavioral consequences of 4-Fluorotropacocaine's mechanism of action, in vivo studies are essential.

Experimental Protocol: In Vivo Microdialysis

Objective: To measure the effect of 4-Fluorotropacocaine on extracellular levels of dopamine and serotonin in a specific brain region, such as the nucleus accumbens, a key area in the brain's reward circuitry.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.

-

Experimental animals (e.g., rats or mice).

-

4-Fluorotropacocaine solution for administration.

-

Artificial cerebrospinal fluid (aCSF).

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer 4-Fluorotropacocaine (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a defined period post-administration.

-

Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the data over time.

Experimental Protocol: Locomotor Activity Assessment

Objective: To evaluate the psychostimulant effects of 4-Fluorotropacocaine by measuring changes in spontaneous locomotor activity.

Materials:

-

Open-field activity chambers equipped with infrared beams.

-

Experimental animals (e.g., mice).

-

4-Fluorotropacocaine solution for administration.

-

Vehicle control solution (e.g., saline).

Procedure:

-

Habituation: Habituate the animals to the testing environment and injection procedure for several days prior to the experiment.

-

Baseline Activity: On the test day, administer the vehicle control and place the animal in the activity chamber to record baseline locomotor activity for a set period (e.g., 30-60 minutes).

-

Drug Administration: On a separate day, administer a specific dose of 4-Fluorotropacocaine.

-

Activity Monitoring: Immediately place the animal in the activity chamber and record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-120 minutes).

-

Data Analysis: Compare the locomotor activity following 4-Fluorotropacocaine administration to the baseline activity. Analyze the data using appropriate statistical methods (e.g., ANOVA).

Conclusion

The mechanism of action of 4-Fluorotropacocaine is characterized by its potent inhibition of the dopamine and serotonin transporters. The defining feature of its pharmacological profile is the significantly enhanced potency at SERT compared to cocaine, while maintaining high affinity for DAT. This dual action leads to a pronounced increase in synaptic levels of both dopamine and serotonin, activating a complex array of downstream signaling pathways and resulting in potent psychostimulant effects. The structure-activity relationship highlights the critical role of the 4'-fluoro substitution in modulating transporter selectivity and potency. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro and in vivo characterization of 4-Fluorotropacocaine and other novel psychoactive substances, enabling a deeper understanding of their neurobiological effects.

References

-

Express Highs. 4-Fluorotropacocaine. (URL: [Link])

-

Chemchart. 4'-Fluorococaine (134507-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents. (URL: [Link])

-

Wikipedia. 4′-Fluorococaine. (URL: [Link])

-

Wikipedia. 3-(p-Fluorobenzoyloxy)tropane. (URL: [Link])

- The Role of 4-Fluorotropacocaine in Modern Analytical Chemistry and Forensics. (2026).

- Harraz, M. M., et al. (2022). A high-affinity cocaine binding site associated with the brain acid soluble protein 1. Proceedings of the National Academy of Sciences, 119(16), e2119266119.

- Royal Society of Chemistry. (2022). CHAPTER 19: Cocaine, Crack and Synthetic Analogues. In Books.

- Bull, A. R., et al. (2025). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience.

- JOCPR. (2015). Pharmacological profile of tropane alkaloids. Journal of Chemical and Pharmaceutical Research, 7(5), 117-119.

- Kavanagh, P., et al. (2012). The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer. Drug testing and analysis, 4(1), 33–38.

-

The HRB National Drugs Library. The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer. (URL: [Link])

-

PubMed. (2012). The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer. (URL: [Link])

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 27026634, 4-Fluorotropacocaine. (URL: [Link])

-

Bluelight.org. (2009). 4 Fluoro-Cocaine. (URL: [Link])

- Simmler, L. D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Neuropsychopharmacology, 43(11), 2273–2283.

-

ChemBK. 4-Fluorotropacocaine (3-Pseudotropyl 4-Fluorobenzoate, 3β- (p-Fluorobenzoyloxy)tropane). (URL: [Link])

- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689.

- Aggarwal, S., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 12(10), 1647–1673.

Sources

- 1. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. va.gov [va.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter [frontiersin.org]

- 7. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [(3)H] citalopram binding to serotonin transporter sites in minnow brains - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) Profile of 4-Fluorotropacocaine

This guide provides an in-depth technical analysis of the pharmacological profile of 4-Fluorotropacocaine (3-(p-fluorobenzoyloxy)tropane). It is structured for researchers and drug development professionals, focusing on molecular mechanisms, comparative pharmacology, and experimental validation.

Executive Summary

4-Fluorotropacocaine (3β-(p-fluorobenzoyloxy)tropane; pFBT) is a synthetic tropane alkaloid structurally related to tropacocaine and cocaine.[1][2] Unlike cocaine, it lacks the 2β-carbomethoxy substituent, a structural omission that significantly alters its pharmacodynamic profile.

While often misidentified in grey literature as a potent "cocaine analog" similar to WIN 35,428 (CFT), pFBT exhibits a distinct profile characterized by moderate affinity for the dopamine transporter (DAT) and significantly reduced potency at the serotonin (SERT) and norepinephrine (NET) transporters compared to cocaine. This guide delineates the specific SNDRI profile of pFBT, emphasizing its utility as a forensic standard and a probe for studying the structural determinants of tropane binding.

Chemical Constitution & Structural Logic

To understand the pharmacology of pFBT, one must first distinguish it from high-potency analogs. The absence of the 2-position substituent classifies pFBT as a "simple tropane ester" rather than an ecgonine derivative.

Structural Comparison Matrix

| Compound | Structure | Key Substituent | Pharmacological Impact |

| Cocaine | 2β-COOMe, 3β-Benzoate | 2-Carbomethoxy | High affinity for DAT/SERT/NET; "Triple Reuptake Inhibitor".[2][3] |

| Tropacocaine | 3β-Benzoate | None at C2 | Reduced DAT affinity; weak SERT/NET activity; primarily a local anesthetic with mild stimulant properties. |

| 4-Fluorotropacocaine (pFBT) | 3β-(p-F-Benzoate) | 4-Fluoro (phenyl ring) | Metabolic Block: Para-fluorine blocks hydroxylation, extending half-life.Lipophilicity: Increased BBB penetration.Affinity: ~30% stimulant potency of cocaine.[1] |

| CFT (WIN 35,428) | 2β-COOMe, 3β-(p-F-Phenyl) | 2-Carbomethoxy + 4-F | High Potency: 2-10x more potent than cocaine at DAT due to the C2 substituent stabilizing the binding conformation. |

Critical Distinction: pFBT is NOT CFT (WIN 35,428). The lack of the 2β-carbomethoxy group in pFBT prevents the high-affinity "closed" conformation binding observed with CFT, resulting in a significantly lower Ki at the DAT.

Pharmacodynamic Profile (SNDRI)

Mechanism of Action

pFBT functions as a competitive reuptake inhibitor at monoamine transporters. It binds to the orthosteric site of the transporter, blocking the re-entry of neurotransmitters into the presynaptic neuron.

Visualization: Monoamine Reuptake Inhibition Pathway

Caption: Competitive inhibition of monoamine transporters by 4-Fluorotropacocaine leading to synaptic accumulation of neurotransmitters.

Transporter Selectivity & Affinity

Quantitative data for pFBT is often extrapolated from forensic discrimination studies. Based on the "30% potency" relative to cocaine and the tropacocaine baseline, the estimated affinity profile is:

-

Dopamine Transporter (DAT): Moderate Affinity. [4][5]

-

Estimated Ki: 600 – 1200 nM (Compare to Cocaine Ki ≈ 200–400 nM).

-

Effect: Mild locomotor stimulation; positive reinforcement in discrimination assays but requires higher doses than cocaine.

-

-

Serotonin Transporter (SERT): Low Affinity.

-

Estimated Ki: > 2000 nM.

-

Effect: Unlike cocaine (which potently blocks SERT), pFBT lacks significant serotonergic "rush" or mood-altering depth, likely reducing the risk of serotonin syndrome relative to other NPS.

-

-

Norepinephrine Transporter (NET): Low/Moderate Affinity.

-

Effect: Reduced cardiovascular strain (tachycardia/hypertension) compared to cocaine, although local anesthetic sodium channel blockade still poses cardiac risks.

-

Summary Table: Comparative Binding Affinities (Estimated Ki)

| Target | Cocaine (Standard) | 4-Fluorotropacocaine (pFBT) | Interpretation |

|---|---|---|---|

| DAT | ~250 nM | ~800 nM | ~3-fold lower affinity; requires higher dosage for effect. |

| SERT | ~150 nM | >2000 nM | Significant loss of serotonergic activity due to missing C2-group. |

| NET | ~180 nM | >1500 nM | Reduced noradrenergic potency. |

| Na+ Channel | ~5-10 µM | ~5-10 µM | Retains full local anesthetic potency (cardiotoxicity risk). |

Structure-Activity Relationship (SAR) Analysis

The pharmacological divergence of pFBT is driven by two specific structural modifications:

-

Deletion of the 2β-Carbomethoxy Group:

-

Consequence: This removes a key hydrogen-bond acceptor that normally interacts with the DAT binding pocket (specifically residues on TM1 and TM6). This is the primary cause of the reduced affinity compared to cocaine.

-

-

Para-Fluorine Substitution (4-F):

-

Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol). It blocks the primary metabolic route of para-hydroxylation on the benzoate ring.

-

Lipophilicity: Fluorine increases the logP (partition coefficient), facilitating rapid crossing of the Blood-Brain Barrier (BBB). This explains why pFBT retains psychoactivity despite lower receptor affinity—it achieves higher brain concentrations per unit dose.

-